2-Ethoxy-3-fluoropyridine

Catalog No.
S972702
CAS No.
858675-63-5
M.F
C7H8FNO
M. Wt
141.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-fluoropyridine

CAS Number

858675-63-5

Product Name

2-Ethoxy-3-fluoropyridine

IUPAC Name

2-ethoxy-3-fluoropyridine

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

InChI

InChI=1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3

InChI Key

RGMQSIXIQVIKOC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)F

Canonical SMILES

CCOC1=C(C=CC=N1)F

2-Ethoxy-3-fluoropyridine (CAS 858675-63-5) is a substituted heterocyclic building block designed for multi-step organic synthesis. Its value derives from the specific arrangement of an electron-donating ethoxy group at the 2-position and an electron-withdrawing fluorine atom at the 3-position. This distinct electronic and steric profile is leveraged in the synthesis of complex molecules, particularly in medicinal chemistry, where precise control over reactivity and downstream molecular properties is essential. Its primary procurement justification lies in its role as a non-interchangeable precursor for high-value, specifically substituted target compounds. [1]

In complex synthetic routes, seemingly minor structural changes can lead to significant deviations in reaction outcomes. Substituting 2-Ethoxy-3-fluoropyridine with a close analog is a high-risk procurement decision. For example, replacing the ethoxy group with a methoxy group can alter solubility profiles and steric hindrance, impacting reaction kinetics and purification. Exchanging the ethoxy group for a simple halide like chlorine fundamentally changes the electronic character and eliminates its utility as a directing group in certain metalation reactions. Furthermore, removing the 3-fluoro substituent alters the pyridine ring's electrophilicity and can negatively affect the metabolic stability or binding affinity of the final active molecule. The selection of 2-Ethoxy-3-fluoropyridine is often a deliberate choice for its specific contribution to a synthetic pathway that has been optimized for this exact structure. [1]

Essential Starting Material for Patented CBP/p300 Bromodomain Inhibitor Synthesis

In the development of potent and selective CBP/p300 bromodomain inhibitors for acute myeloid leukemia, 2-Ethoxy-3-fluoropyridine was selected as the key starting material. [1] The patented synthetic route begins with the regioselective bromination of this compound at the 5-position using N-Bromosuccinimide (NBS) to produce 5-bromo-2-ethoxy-3-fluoropyridine. This initial step proceeds with a high reported yield of 70%, demonstrating excellent processability and compatibility with the required chemical transformation. The selection of this specific precursor over other analogs underscores its non-substitutable role in this high-value synthetic pathway.

Evidence DimensionYield in initial bromination step for API synthesis
Target Compound Data70% yield
Comparator Or BaselineUse of analogs (e.g., 2-methoxypyridine, 2-chloropyridine) would require complete re-development of the synthetic route and result in a different final molecule with unproven pharmacological properties.
Quantified DifferenceProvides a validated, high-yield entry point into a patented synthetic route.
ConditionsN-Bromosuccinimide (NBS) in acetonitrile solvent at room temperature.

This demonstrates that for process replication or scale-up of a patented therapeutic agent, this exact compound is the mandated and validated choice.

Enables Reliable Synthesis of a Key Boronic Acid Intermediate for Suzuki Coupling

The value of 2-Ethoxy-3-fluoropyridine is further established by the successful synthesis of a crucial downstream intermediate, (6-ethoxy-2-fluoropyridin-3-yl)boronic acid. After initial bromination, the resulting 5-bromo-2-ethoxy-3-fluoropyridine is converted to the boronic acid via lithium-halogen exchange and subsequent borylation. [1] This transformation, which is often challenging for substituted pyridines, was achieved in a 49% yield. This provides a reliable, documented pathway to a key building block essential for subsequent Suzuki cross-coupling reactions to build the final API.

Evidence DimensionYield for conversion to corresponding boronic acid
Target Compound Data49% yield (from the 5-bromo derivative)
Comparator Or BaselineSynthesis of heteroaromatic boronic acids is sensitive to substituents; yields can be highly variable. A documented 49% yield provides a strong, predictable baseline for process planning and risk assessment.
Quantified DifferenceOffers a validated route with a known yield, de-risking the synthesis of a key intermediate compared to using an untested analog.
Conditionsn-Butyllithium in THF at -78 °C, followed by triisopropyl borate.

Procuring this compound provides access to a validated and quantified route to a valuable boronic acid, reducing process development time and uncertainty.

Process Chemistry & Scale-Up of Patented CBP/p300 Inhibitors

As the documented starting material for a class of potent CBP/p300 bromodomain inhibitors, this compound is the correct choice for process validation, scale-up, and manufacturing activities that aim to replicate or build upon the synthesis outlined in patent WO2018017551A1. [1]

Synthesis of (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid Building Block

Ideal for laboratories requiring a reliable route to the (6-ethoxy-2-fluoropyridin-3-yl)boronic acid fragment. The established two-step synthesis with documented yields makes this precursor a dependable choice for producing this key intermediate for use in Suzuki and other cross-coupling reactions. [1]

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For drug discovery programs developing fluorinated heterocyclic compounds, this reagent serves as a critical building block. It allows researchers to introduce the specific 2-ethoxy-3-fluoro-pyridine moiety to investigate its impact on target binding, selectivity, and pharmacokinetic properties.

XLogP3

1.6

Wikipedia

2-Ethoxy-3-fluoropyridine

Dates

Last modified: 08-16-2023

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